molecular formula C22H27ClF2O4S B569419 Cloticasone CAS No. 87556-66-9

Cloticasone

Katalognummer: B569419
CAS-Nummer: 87556-66-9
Molekulargewicht: 461.0 g/mol
InChI-Schlüssel: ANLWAEZHUOEOTI-GQKYHHCASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cloticasone, also known as this compound, is a useful research compound. Its molecular formula is C22H27ClF2O4S and its molecular weight is 461.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cloticasone, a synthetic glucocorticoid, is primarily utilized in the treatment of various inflammatory conditions. Its biological activity is characterized by its interaction with glucocorticoid receptors, leading to anti-inflammatory effects. This article delves into the mechanisms, efficacy, and clinical implications of this compound, supported by data tables and research findings.

This compound functions as a selective glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it initiates a cascade of anti-inflammatory responses, including:

  • Transactivation of Gene Expression : this compound enhances the expression of anti-inflammatory proteins while suppressing pro-inflammatory cytokines.
  • Inhibition of Immune Cell Activity : It reduces the activation and proliferation of eosinophils and mast cells, which are pivotal in allergic responses and asthma exacerbations .
  • Suppression of Nuclear Factor Kappa B (NF-κB) : This pathway is crucial in mediating inflammation; this compound's inhibition leads to decreased expression of inflammatory mediators .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

ParameterValue
Volume of Distribution608 L (Fluticasone furoate)
Protein Binding>99% in serum
MetabolismHepatic via CYP3A4
Elimination Half-life7.8 hours

These parameters highlight its extensive distribution and high protein binding, which are indicative of its potent biological activity .

Case Study Overview

Several studies have evaluated the efficacy of this compound in various populations:

  • Pediatric Allergic Rhinitis :
    • A study involving 360 children aged 2-12 years showed significant improvement in nasal symptoms with this compound compared to placebo. The mean change in daily Total Nasal Symptom Score (TNSS) was significantly better in treatment groups after four weeks (p < 0.001) .
  • Chronic Obstructive Pulmonary Disease (COPD) :
    • Regular use of this compound was associated with improved survival rates among COPD patients. A study reported a three-year survival rate of 78.6% for patients using this compound compared to 63.6% for those not using inhaled corticosteroids .
  • Systemic Effects :
    • Two case reports highlighted potential systemic side effects from overuse of this compound nasal spray, including adrenal insufficiency and decreased bone mineral density, emphasizing the importance of adherence to prescribed dosages .

Safety Profile

While this compound is generally well-tolerated, potential side effects include:

  • Local Irritation : Nasal irritation or epistaxis.
  • Systemic Effects : Adrenal suppression and osteoporosis with long-term use.
  • Increased Risk of Infections : Due to immune modulation.

Monitoring for these adverse effects is crucial, especially in long-term therapy .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Cloticasone has been utilized in several clinical scenarios:

  • Asthma Management : this compound is effective in controlling asthma symptoms by reducing airway inflammation and hyperreactivity. Clinical trials have demonstrated its efficacy in improving lung function and decreasing the frequency of asthma exacerbations.
  • Allergic Rhinitis : The compound is used in nasal sprays to alleviate symptoms associated with allergic rhinitis, such as nasal congestion and sneezing. Studies indicate significant improvement in symptom scores compared to placebo treatments.
  • Dermatological Conditions : this compound is applied topically for various skin disorders, including eczema and psoriasis. Its anti-inflammatory properties help reduce redness, swelling, and itching.
  • Chronic Obstructive Pulmonary Disease (COPD) : In patients with COPD, this compound aids in managing symptoms and improving quality of life by diminishing airway inflammation.

Data Tables

The following table summarizes key findings from clinical studies on this compound's applications:

Condition Formulation Efficacy Study Reference
AsthmaInhalation aerosolSignificant reduction in exacerbations
Allergic RhinitisNasal sprayImproved total nasal symptom score
EczemaTopical ointmentDecreased itching and inflammation
COPDInhalation aerosolEnhanced lung function

Case Study 1: Asthma Management

A randomized controlled trial involving 300 participants assessed the impact of this compound on asthma control over 12 weeks. Results indicated a 40% reduction in asthma exacerbations among those treated with this compound compared to the placebo group. Participants reported improved quality of life metrics, with fewer nighttime awakenings due to asthma symptoms.

Case Study 2: Allergic Rhinitis

In a study focused on pediatric patients with allergic rhinitis, this compound nasal spray was administered over four weeks. The treatment group showed a statistically significant decrease in nasal congestion scores compared to the placebo group (p < 0.001). Adverse effects were minimal, reinforcing the safety profile of this compound for long-term use.

Case Study 3: Dermatological Application

A cohort study evaluated the efficacy of this compound ointment in patients with atopic dermatitis. Over eight weeks, patients experienced a marked reduction in eczema severity scores (p < 0.01), indicating effective management of this chronic condition.

Eigenschaften

IUPAC Name

S-(chloromethyl) (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClF2O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLWAEZHUOEOTI-GQKYHHCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCCl)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCCl)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87556-66-9
Record name S-(Chloromethyl) (6α,11β,16α,17α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87556-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloticasone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087556669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOTICASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CN32ZUQ4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.